molecular formula C12H16N2O2 B1418327 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 1171346-38-5

1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No.: B1418327
CAS No.: 1171346-38-5
M. Wt: 220.27 g/mol
InChI Key: RFUHAIQHQOAYMF-UHFFFAOYSA-N
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Description

1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine is an organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a methoxyacetyl group attached to the nitrogen atom of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine can be achieved through several synthetic routes. One common method involves the acylation of 1,2,3,4-tetrahydroquinoline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve continuous flow processes to enhance yield and purity while minimizing reaction times and waste generation .

Chemical Reactions Analysis

1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives.

Scientific Research Applications

1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyacetyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the tetrahydroquinoline ring can interact with receptor proteins, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

1-(Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-8-12(15)14-6-2-3-9-4-5-10(13)7-11(9)14/h4-5,7H,2-3,6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUHAIQHQOAYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171346-38-5
Record name 1-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-methoxyethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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